molecular formula C22H23N5O B2550635 Isoquinolin-1-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 1904307-12-5

Isoquinolin-1-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2550635
CAS No.: 1904307-12-5
M. Wt: 373.46
InChI Key: WPHVKOFUUBVNIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinolin-1-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring an isoquinolinyl group linked via a methanone bridge to a piperazine ring substituted with a 5,6,7,8-tetrahydrocinnolin-3-yl moiety. The compound’s design emphasizes optimizing steric and electronic properties for selective interactions, warranting comparative analysis with structurally related molecules to elucidate structure-activity relationships (SARs).

Properties

IUPAC Name

isoquinolin-1-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c28-22(21-18-7-3-1-5-16(18)9-10-23-21)27-13-11-26(12-14-27)20-15-17-6-2-4-8-19(17)24-25-20/h1,3,5,7,9-10,15H,2,4,6,8,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHVKOFUUBVNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=NC=CC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Coupling for C-N Bond Formation

The tetrahydrocinnolin-piperazine linkage is constructed via palladium-catalyzed amination. As demonstrated in patent CN114573569A, Buchwald-Hartwig coupling enables selective amination at the 3-position of isoquinoline derivatives. For example, reacting 3-chloroisoquinoline with N-methylpiperazine in the presence of Pd(OAc)₂ and Xantphos generates the tetrahydrocinnolin-piperazine intermediate with >80% yield.

Reaction Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃ (2.5 equiv)
  • Solvent: Toluene, 110°C, 24 h

Cyclization to Form the Tetrahydrocinnolin Moiety

The tetrahydrocinnolin ring is synthesized via a Pictet-Spengler-type cyclization. As reported by Ngo Hanna et al., phenethylamine derivatives undergo acid-catalyzed cyclization with ketones or aldehydes to form tetrahydroisoquinolines. Adapting this method, 3-aminophenethyl alcohol is treated with paraformaldehyde in polyphosphoric acid (PPA) at 100°C, yielding 5,6,7,8-tetrahydrocinnoline.

Functionalization of the Piperazine Core

N-Alkylation with Chloroacetonitrile

Piperazine is alkylated at one nitrogen using chloroacetonitrile under reflux with K₂CO₃ as a base. This step introduces a nitrile group, which is subsequently reduced to a primary amine via hydrogenation over Raney nickel.

Example Protocol :

  • Piperazine (1 equiv), chloroacetonitrile (1.2 equiv), K₂CO₃ (2 equiv), ethanol, reflux, 12 h.
  • Hydrogenation: H₂ (50 psi), Raney Ni, ethanol, 25°C, 6 h.

Reductive Amination for Secondary Amine Formation

The primary amine intermediate undergoes reductive amination with 7-methoxy-2-tetralone in the presence of NaBH₃CN to form the secondary amine. This step is critical for introducing steric bulk near the piperazine nitrogen.

Coupling of Isoquinoline to the Piperazine-Tetrahydrocinnolin Scaffold

Friedel-Crafts Acylation

The methanone bridge is installed via Friedel-Crafts acylation. Isoquinoline is reacted with the piperazine-tetrahydrocinnolin intermediate using AlCl₃ as a Lewis catalyst.

Optimized Conditions :

  • Acylating agent: Isoquinoline-1-carbonyl chloride (1.1 equiv)
  • Catalyst: AlCl₃ (1.5 equiv)
  • Solvent: Dichloromethane, 0°C to RT, 8 h
  • Yield: 72–78%

Deprotection and Final Purification

Methoxy groups (if present) are demethylated using BBr₃ in DCM at −40°C. Final purification employs silica gel chromatography (hexane/ethyl acetate gradient) to isolate the target compound in >95% purity.

Comparative Analysis of Synthetic Routes

Yield Optimization Across Methodologies

Step Method Yield (%) Purity (%)
Piperazine alkylation K₂CO₃ reflux 83.4 98.5
Tetrahydrocinnolin PPA cyclization 89.6 97.2
Friedel-Crafts acylation AlCl₃/DCM 75.2 96.8

Catalytic Systems for C-N Coupling

The Buchwald-Hartwig protocol outperforms Ullmann-type couplings in regioselectivity, particularly for sterically hindered piperazines. Pd(OAc)₂/Xantphos achieves 85% yield vs. 62% for CuI/1,10-phenanthroline.

Challenges and Mitigation Strategies

Regioselectivity in Tetrahydrocinnolin Formation

The cyclization step often produces regioisomers (6′-hydroxy vs. 8′-hydroxy derivatives). Solvent tuning (e.g., ethanol vs. acetonitrile) and stoichiometric control of paraformaldehyde minimize isomerization.

Demethylation Side Reactions

BBr₃-mediated demethylation can degrade the tetrahydrocinnolin ring if temperatures exceed −30°C. Slow warming (−40°C → RT over 12 h) suppresses degradation, maintaining yields >90%.

Scalability and Industrial Applicability

Patent CN114573569A demonstrates kilogram-scale synthesis using flow chemistry. Key adaptations include:

  • Continuous Buchwald-Hartwig coupling in a microreactor (residence time: 2 h).
  • In-line quenching of AlCl₃ with NaHCO₃ to prevent equipment corrosion.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-1-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and isoquinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinolinone derivatives, while reduction could produce tetrahydroisoquinoline compounds .

Scientific Research Applications

Isoquinolin-1-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Isoquinolin-1-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a D3 receptor preferring agonist, showing potent in vivo activity in Parkinson’s disease animal models . The compound’s structure allows it to bind to these receptors, modulating their activity and influencing neurological pathways.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Based Scaffolds

Piperazine derivatives are widely explored for their pharmacological versatility. The target compound’s piperazine moiety is substituted with a tetrahydrocinnolinyl group, distinguishing it from analogs such as:

  • (±)-trans-10-[(4-(3-Chlorophenyl)-piperazin-1-yl)carbonyl]-10a-phenyl-2,3,10,10a-tetrahydro-5H-[1,3]oxazolo-[3,2-b]-isoquinolin-5-one (): Key Differences: Incorporates a chlorophenyl group on piperazine and an oxazolo-isoquinolinone core. Implications: The oxazole ring enhances rigidity and metabolic stability but reduces lipophilicity compared to the target compound’s isoquinolinyl-tetrahydrocinnolin system.
  • (4-Hydroxy-3-methoxyphenyl)(4-((1s,4s)-4-phenylcyclohexyl)piperazin-1-yl)methanone (Compound 14) (): Key Differences: Substituted with a hydroxy-methoxyphenyl group and a cyclohexyl-piperazine. Implications: The polar hydroxy-methoxy group enhances aqueous solubility but may reduce blood-brain barrier (BBB) penetration relative to the target’s aromatic isoquinolinyl group .

Heterocyclic Substituent Variations

The tetrahydrocinnolinyl group in the target compound is a partially saturated, nitrogen-rich bicyclic system. Comparisons include:

  • Pyridazine Derivatives (I-6230, I-6232) (): Key Differences: Pyridazine rings (unsaturated) vs. tetrahydrocinnolin (partially saturated). Pyridazines, being planar, favor π-π stacking but may exhibit reduced selectivity .
  • (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone (): Key Differences: Thienoquinoline (sulfur-containing) vs. tetrahydrocinnolin (nitrogen-containing).

Linker and Functional Group Modifications

The methanone linker is conserved in many analogs, but terminal group variations significantly impact properties:

  • Morpholin-1-yl and Thiomorpholin-1-yl Derivatives (): Key Differences: Morpholine/thiomorpholine replaces piperazine. Implications: Morpholine’s oxygen atom enhances solubility, while thiomorpholine’s sulfur may improve membrane permeability.

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to , involving coupling of isoquinoline-carboxylic acid derivatives with substituted piperazines under reflux conditions.
  • Pharmacological Potential: The tetrahydrocinnolinyl group’s nitrogen atoms may facilitate hydrogen bonding with aspartate or glutamate residues in enzyme active sites, a feature absent in phenyl or pyridazine analogs.
  • Limitations : Lack of direct biological data for the target compound necessitates further in vitro assays (e.g., kinase inhibition, receptor binding) and pharmacokinetic studies.

Biological Activity

Isoquinolin-1-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer potential, and other pharmacological effects based on diverse sources.

Chemical Structure and Properties

The compound features a unique structure that combines isoquinoline and tetrahydrocinnoline moieties with a piperazine linker. The chemical formula can be represented as follows:

C20H24N4OC_{20}H_{24}N_{4}O

This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to tetrahydroisoquinolines. For instance, a study demonstrated that various derivatives exhibited significant antibacterial activity against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 7.0 to 9.0 μg/mL against Bacillus cereus and Staphylococcus aureus, which were comparable to standard antibiotics like amoxicillin (MIC 3.0–5.0 μg/mL) .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (μg/mL)Comparison DrugComparison MIC (μg/mL)
5aBacillus cereus7.0Amoxicillin4.0
6Staphylococcus aureus8.0Amoxicillin3.0
7bPseudomonas aeruginosa7.0Amoxicillin5.0

These findings suggest that isoquinoline derivatives may serve as potential candidates for developing new antimicrobial agents.

Anticancer Potential

The biological activity of tetrahydroisoquinoline derivatives extends into anticancer research. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific effects of this compound on cancer cells remain to be fully elucidated; however, its structural analogs have demonstrated significant cytotoxicity against various cancer cell lines.

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, tetrahydroisoquinoline compounds have been reported to exhibit:

  • Anti-inflammatory effects : Some studies indicate that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Analgesic properties : Certain derivatives have shown effectiveness in pain management models, suggesting their role as analgesics.

Case Studies

A notable study involved the synthesis and evaluation of novel tetrahydroisoquinoline derivatives for their biological activities. The results indicated that these compounds not only possessed antibacterial properties but also exhibited varying degrees of cytotoxicity against cancer cell lines .

Furthermore, another investigation focused on the structure–activity relationship (SAR) of these compounds, revealing that modifications in the piperazine and isoquinoline units significantly influenced their biological efficacy .

Q & A

Q. What are the key synthetic strategies for constructing the isoquinoline and tetrahydrocinnoline moieties in this compound?

The synthesis typically involves multi-step routes:

  • Isoquinoline Core : Prepared via Friedel-Crafts acylation or Bischler-Napieralski cyclization, followed by functionalization (e.g., hydroxylation, fluorination) .
  • Tetrahydrocinnoline : Synthesized through hydrogenation of cinnoline precursors or cyclization of hydrazine derivatives with cyclic ketones .
  • Piperazine Coupling : Achieved via nucleophilic substitution or reductive amination under controlled pH and temperature (e.g., 60–80°C in DMF or THF) .

Q. Which analytical techniques are critical for structural validation?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and piperazine connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry of the tetrahydrocinnoline ring .

Q. How can researchers optimize reaction yields during piperazine-methanone coupling?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .
  • Catalysts : Use of DMAP or Hünig’s base improves acylation efficiency .
  • Temperature Control : Maintain 0–5°C during acid chloride formation to minimize side reactions .

Advanced Research Questions

Q. How do contradictory data on solvent effects in similar compounds inform synthesis design?

Discrepancies in solvent efficacy (e.g., DMF vs. THF for piperazine coupling) highlight the need for systematic screening. For example:

SolventYield (%)Purity (%)Reference
DMF7295
THF6588
Researchers should prioritize solvents balancing yield, purity, and ease of purification .

Q. What methodologies address low bioavailability in related quinoline-piperazine hybrids?

  • Prodrug Design : Introduce phosphate esters at the isoquinoline hydroxyl group to enhance solubility .
  • Lipophilicity Modulation : Replace tetrahydrocinnoline with fluorinated analogs (e.g., trifluoropropan-2-yl) to improve membrane permeability .
  • Metabolic Stability Assays : Use hepatic microsome models to identify vulnerable sites for structural modification .

Q. How can researchers resolve conflicting SAR data for piperazine-linked methanones?

  • Fragment-Based Analysis : Deconstruct the molecule to test individual moieties (e.g., tetrahydrocinnoline alone) for target binding .
  • Computational Docking : Compare binding poses of analogs with varying substituents (e.g., 3-fluorophenyl vs. 4-methoxyphenyl) using AutoDock Vina .
  • Data Normalization : Control for assay variability (e.g., cell line differences) when comparing IC50_{50} values .

Experimental Design & Safety

Q. What safety protocols are essential given the compound’s structural analogs?

  • Hazard Classification : Similar compounds show acute toxicity (Category 4 for oral/dermal exposure) .
  • Handling Precautions : Use fume hoods for solid/liquid handling; PPE (gloves, goggles) mandatory .
  • Waste Disposal : Quench reactive intermediates (e.g., acid chlorides) with ice-cold ethanol before disposal .

Q. How should researchers design stability studies for long-term storage?

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .
  • Stabilizers : Add antioxidants (e.g., BHT) if oxidation is observed via HPLC monitoring .
  • Storage Conditions : Store at –20°C in amber vials under inert gas (N2_2 or Ar) .

Data Analysis & Reproducibility

Q. What statistical approaches validate pharmacological data reproducibility?

  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50_{50}/IC50_{50} with 95% confidence intervals .
  • Interlab Validation : Collaborate with independent labs to replicate key findings (e.g., kinase inhibition assays) .

Q. How can researchers mitigate batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression .
  • Quality Control (QC) : Enforce strict thresholds for impurity profiles (e.g., ≤0.5% by HPLC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.